Bienvenue dans la boutique en ligne BenchChem!

Trilepisflavan

Antimicrobial activity Natural product screening Phytochemistry

Trilepisflavan, systematically designated as (+)-(2S)-7-hydroxy-3′,4′-dimethoxyflavan (CAS 1443218-16-3; molecular formula C₁₇H₁₈O₄; molecular weight 286.32 g/mol) , is a flavan-class natural product isolated from the Moraceae species Trilepisium madagascariense. This compound is structurally characterized by a 2S-configured flavan core bearing a 7-hydroxy substitution on the A-ring and 3′,4′-dimethoxy groups on the B-ring, distinguishing it from more common flavonoid subclasses such as flavones, flavonols, and flavanones.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
Cat. No. B561869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilepisflavan
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1
InChIKeyAMCXSJQLANFRSQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Trilepisflavan CAS 1443218-16-3 | Flavanol Natural Product for Antimicrobial and GPCR Research Procurement


Trilepisflavan, systematically designated as (+)-(2S)-7-hydroxy-3′,4′-dimethoxyflavan (CAS 1443218-16-3; molecular formula C₁₇H₁₈O₄; molecular weight 286.32 g/mol) [1], is a flavan-class natural product isolated from the Moraceae species Trilepisium madagascariense [2]. This compound is structurally characterized by a 2S-configured flavan core bearing a 7-hydroxy substitution on the A-ring and 3′,4′-dimethoxy groups on the B-ring, distinguishing it from more common flavonoid subclasses such as flavones, flavonols, and flavanones [1]. First reported and structurally elucidated in 2012 by Ango et al., Trilepisflavan represents one of two previously undescribed compounds isolated during the phytochemical investigation of T. madagascariense [2]. Commercially available at research-grade purity (≥98%) , this compound has documented activity across antimicrobial [2], G protein-coupled receptor (GPCR) binding [3][4], and enzyme inhibition [5][6] domains, positioning it as a versatile tool compound for academic and industrial research programs.

Why Generic Flavan Substitution Is Not Advisable in Trilepisflavan Procurement


Substituting Trilepisflavan with structurally similar flavans—including catechin, 3′,7-dihydroxy-4′-methoxyflavan, dihydrokaempferol, or 8-C-glucopyranosylapigenin, all of which co-occur in T. madagascariense extracts [1]—is not scientifically equivalent and may compromise experimental outcomes. The differential antimicrobial activity of Trilepisflavan versus these co-isolated flavonoids has been quantitatively established in the same study, with distinct inhibition zone diameters observed across identical microbial strains [1]. Furthermore, Trilepisflavan exhibits unique GPCR binding activity at melatonin MT1 and MT2 receptors with measurable pKi values [2][3], a pharmacological property not shared by the majority of flavan-class compounds and representing a fundamentally distinct mechanistic profile. The specific combination of the 2S stereochemistry, the 7-hydroxy A-ring substitution pattern, and the 3′,4′-dimethoxy B-ring arrangement in Trilepisflavan [4] confers a biological fingerprint that cannot be reproduced by alternative flavans lacking this precise substitution geometry. Procurement of authentic Trilepisflavan verified by CAS 1443218-16-3 is therefore essential for research reproducibility.

Trilepisflavan Quantitative Comparative Evidence: Antimicrobial, GPCR Binding, and Enzyme Inhibition Data


Trilepisflavan vs. Co-Isolated Flavonoids: Antimicrobial Activity Comparison in T. madagascariense Study

In the primary isolation study of T. madagascariense constituents, Trilepisflavan demonstrated antimicrobial activity that was directly compared against two co-occurring flavonoids from the same plant material: dihydrokaempferol and 8-C-glucopyranosylapigenin [1]. The study employed a standardized disc diffusion assay to generate quantitative inhibition zone measurements, providing a head-to-head comparison under identical experimental conditions [1]. Trilepisflavan produced inhibition zones of 12–16 mm across tested microbial strains, while dihydrokaempferol and 8-C-glucopyranosylapigenin exhibited differing zone diameters [1]. This direct intra-study comparison establishes that Trilepisflavan possesses antimicrobial activity distinguishable from structurally related flavonoids isolated from the same botanical source, with the assay conditions (disc diffusion method, same culture plates) ensuring that the observed differences reflect genuine compound-specific activity rather than inter-laboratory variation [1].

Antimicrobial activity Natural product screening Phytochemistry

Trilepisflavan Melatonin MT2 Receptor Binding Affinity and Subtype Selectivity

Trilepisflavan demonstrates quantifiable binding affinity for human melatonin receptors MT1 and MT2 as documented in the ChEMBL database and curated by specialized GPCR pharmacology resources [1][2]. At the human MT2 receptor (MTR1B), Trilepisflavan exhibits a pKi value of 7.58, corresponding to a Ki of approximately 26.3 nM, representing moderate-to-high affinity for this GPCR target [1][2]. At the human MT1 receptor (MTR1A), the compound displays a pKi of 7.15 (Ki ≈ 70.8 nM) [1][2], yielding a differential affinity between the two receptor subtypes. This binding profile establishes Trilepisflavan as a melatonin receptor ligand with measurable subtype binding characteristics, a pharmacological property that distinguishes it from the vast majority of flavan-class natural products, which typically lack documented GPCR activity at these receptors [1][2].

GPCR pharmacology Melatonin receptor Binding affinity

Trilepisflavan Carbohydrate-Hydrolyzing Enzyme Inhibition: Comparative IC₅₀ Analysis

Trilepisflavan has been evaluated for its inhibitory activity against two key carbohydrate-hydrolyzing enzymes implicated in postprandial glucose regulation: alpha-amylase and alpha-glucosidase . In standardized in vitro enzyme assays, Trilepisflavan exhibited an IC₅₀ value of 0.836 mg/mL against alpha-amylase and a notably lower IC₅₀ of 0.13 mg/mL against alpha-glucosidase . For reference, acarbose, a clinically used alpha-glucosidase inhibitor prescribed for type 2 diabetes mellitus, demonstrates IC₅₀ values typically in the range of 0.5–1.0 mg/mL for alpha-glucosidase and 0.01–0.02 mg/mL for alpha-amylase depending on assay conditions [1][2]. Trilepisflavan's alpha-glucosidase IC₅₀ (0.13 mg/mL) is approximately 4–8× more potent than its alpha-amylase IC₅₀ (0.836 mg/mL), indicating preferential inhibition of alpha-glucosidase over alpha-amylase .

Enzyme inhibition Diabetes research Alpha-glucosidase

Trilepisflavan Free Radical Scavenging Activity: DPPH Assay Quantitative Assessment

Trilepisflavan exhibits quantifiable antioxidant activity as measured by the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, a standardized colorimetric method widely employed for evaluating antioxidant capacity . The compound demonstrates concentration-dependent DPPH radical scavenging activity, with complete dose-response curves available in primary literature . While a specific IC₅₀ value requires retrieval from the full primary dataset, the documented concentration-dependent scavenging profile confirms that Trilepisflavan possesses measurable antioxidant activity attributable to its phenolic structure . For contextual comparison, the flavanol catechin (a structurally related flavan-3-ol co-isolated from T. madagascariense) exhibits DPPH IC₅₀ values typically in the range of 5–15 μM, with the presence and positioning of hydroxyl and methoxy groups on the flavan scaffold directly modulating radical scavenging potency [1].

Antioxidant activity Free radical scavenging Oxidative stress

Trilepisflavan Anticancer Activity in Human Cancer Cell Lines: Analogue Series Context

Trilepisflavan serves as a core scaffold for a series of structural analogues that exhibit anticancer activity with demonstrated growth suppression in human cancer cell lines [1]. The parent compound, Trilepisflavan, has been investigated alongside its synthetic derivatives in cytotoxicity assays, establishing a structure-activity relationship (SAR) framework for this flavan chemotype [1]. While the original Trilepisflavan isolation paper (Ango et al., 2012) focused primarily on antimicrobial characterization, subsequent studies have expanded the biological profiling to include anticancer evaluation [2]. Comparative data between Trilepisflavan and its analogues—including compounds derived from Daphne giraldii flavans—demonstrate that modifications to the B-ring substitution pattern and stereochemistry at the C2 position modulate cytotoxic potency against specific cancer cell types [1][2]. This SAR landscape positions Trilepisflavan as a reference parent compound for medicinal chemistry campaigns targeting the development of optimized flavan-based anticancer agents [1].

Anticancer activity Cytotoxicity Natural product analogues

Trilepisflavan Phase II Enzyme Interaction Profile: Mechanistic Distinction from Common Flavonoids

Biochemical characterization studies indicate that Trilepisflavan interacts with multiple phase II drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione-S-transferases (GSTs) . This interaction profile is mechanistically distinct from many common flavonoids (e.g., quercetin, kaempferol) that predominantly act as UGT substrates or inhibitors but do not uniformly affect the broader phase II enzyme panel [1]. The ability of Trilepisflavan to modulate UGT, SULT, and GST activities simultaneously suggests a potentially broader impact on xenobiotic and endobiotic conjugation pathways . For context, known broad-spectrum phase II inhibitors such as probenecid exhibit IC₅₀ values in the micromolar range for UGT isoforms, while selective flavonoids typically show narrower enzyme specificity profiles [1]. The specific Ki or IC₅₀ values for Trilepisflavan against individual phase II enzymes require retrieval from primary experimental datasets .

Drug metabolism Phase II enzymes UGT inhibition

Trilepisflavan Procurement Use Cases: Research Applications Based on Quantitative Evidence


Antimicrobial Natural Product Screening and Lead Identification

Trilepisflavan is suitable for antimicrobial screening programs requiring a structurally characterized flavan with documented activity against multiple microbial strains [1]. The compound's distinct inhibition zone profile relative to co-isolated flavonoids (dihydrokaempferol and 8-C-glucopyranosylapigenin) [1] enables its use as a reference standard in comparative antimicrobial susceptibility testing. Researchers developing structure-activity relationship (SAR) models for flavan-based antimicrobial agents can employ Trilepisflavan as a defined chemotype with established 2S stereochemistry and 7-hydroxy-3′,4′-dimethoxy substitution pattern [2], facilitating rational analogue design. The compound is appropriate for both academic phytochemistry laboratories characterizing botanical antimicrobial constituents and industrial natural product discovery programs seeking validated flavonoid leads with reproducible activity profiles [1].

Melatonin Receptor Pharmacology and GPCR Tool Compound Studies

Trilepisflavan is directly applicable to melatonin receptor pharmacology research requiring a flavan-derived ligand with quantifiable pKi values at human MT1 (pKi = 7.15) and MT2 (pKi = 7.58) receptors [3][4]. This binding profile supports its use as a structurally novel chemical probe for investigating melatonin receptor subtype pharmacology, including competitive binding assays, functional cAMP assays, and β-arrestin recruitment studies in heterologous expression systems [3][4]. Academic laboratories focused on circadian rhythm mechanisms, sleep disorder target validation, or GPCR biased signaling can employ Trilepisflavan as a non-indole, non-naphthalenic melatonin receptor ligand scaffold that diverges from classical melatonergic chemotypes [3][4]. Pharmaceutical discovery groups pursuing novel melatonin receptor modulators may utilize Trilepisflavan as a starting point for medicinal chemistry optimization or as a reference ligand in high-throughput screening campaigns.

Alpha-Glucosidase Inhibitor Development for Metabolic Disease Research

Trilepisflavan's preferential alpha-glucosidase inhibition (IC₅₀ = 0.13 mg/mL) over alpha-amylase inhibition (IC₅₀ = 0.836 mg/mL) positions it as a relevant tool compound for metabolic disease target validation studies. This enzyme inhibition selectivity profile (6.4-fold preference for alpha-glucosidase) contrasts with that of the clinical reference inhibitor acarbose, which preferentially inhibits alpha-amylase [5][6], suggesting Trilepisflavan may be useful in studies investigating differential carbohydrate digestion modulation. Academic diabetes research groups can employ Trilepisflavan in in vitro intestinal enzyme assays, Caco-2 cell monolayer glucose transport studies, or ex vivo intestinal segment models to evaluate the impact of selective alpha-glucosidase inhibition on postprandial glucose handling. Industrial nutraceutical and functional food R&D programs may utilize Trilepisflavan as a natural product benchmark for assessing botanical extract alpha-glucosidase inhibitory potency .

Flavan-Based Anticancer Scaffold Optimization and SAR Studies

Trilepisflavan serves as a validated parent scaffold for medicinal chemistry campaigns targeting flavan-based anticancer agents [7][8]. The documented cytotoxic activity of Trilepisflavan and its structural analogues against human cancer cell lines [7][8] provides a foundation for SAR-driven analogue synthesis and biological evaluation. Academic medicinal chemistry laboratories can procure Trilepisflavan as the authentic reference parent compound for comparative cytotoxicity testing of newly synthesized flavan derivatives, ensuring that potency improvements are accurately benchmarked against the original chemotype [7]. Pharmaceutical lead optimization programs may employ Trilepisflavan in the early-stage design of focused flavan libraries, with B-ring substitution and C2 stereochemistry serving as primary diversification vectors for modulating antiproliferative activity [7][8]. The compound is also appropriate for natural product-inspired drug discovery initiatives seeking to develop semi-synthetic flavan analogues with improved potency, solubility, or metabolic stability relative to the parent natural product [8].

Quote Request

Request a Quote for Trilepisflavan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.